2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane framework enhances its physicochemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves multiple steps, starting from readily available precursors. One practical and scalable approach includes the use of fluorinated reagents to introduce the fluorine atoms into the bicyclo[1.1.1]pentane core . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the selective incorporation of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific fluorination pattern, which enhances its stability, reactivity, and biological activity compared to other similar compounds . The unique three-dimensional structure of the bicyclo[1.1.1]pentane core further contributes to its distinct properties .
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O2/c13-8-3-1-7(2-4-8)11-5-12(6-11,9(11)14)10(15)16/h1-4,9H,5-6H2,(H,15,16) |
InChI Key |
KLFHTCGRCMXATF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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